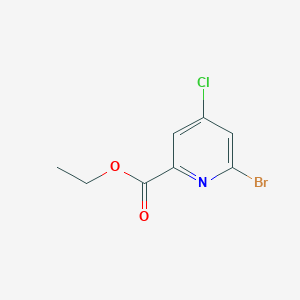

Ethyl 6-bromo-4-chloropicolinate

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H7BrClNO2 |

|---|---|

Molecular Weight |

264.50 g/mol |

IUPAC Name |

ethyl 6-bromo-4-chloropyridine-2-carboxylate |

InChI |

InChI=1S/C8H7BrClNO2/c1-2-13-8(12)6-3-5(10)4-7(9)11-6/h3-4H,2H2,1H3 |

InChI Key |

LNUTYSVBNSEZOJ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=NC(=CC(=C1)Cl)Br |

Origin of Product |

United States |

Chemical Reactivity and Transformation Pathways of Ethyl 6 Bromo 4 Chloropicolinate

Reactivity of Halogen Atoms at the Pyridine (B92270) Ring

The pyridine ring, being inherently electron-deficient, is activated towards nucleophilic substitution. This effect is amplified by the presence of three electron-withdrawing groups: the C2-ester, the C4-chloro, and the C6-bromo substituents. The two halogen atoms serve as key reactive handles, allowing for selective functionalization through various reaction pathways.

The electron-deficient nature of the pyridine ring facilitates nucleophilic aromatic substitution (SNAr), a two-step process involving the addition of a nucleophile to form a negatively charged intermediate (a Meisenheimer complex), followed by the elimination of a leaving group. bldpharm.com In Ethyl 6-bromo-4-chloropicolinate, both the C4 and C6 positions are activated towards nucleophilic attack by the ring nitrogen.

The general mechanism involves the attack of a nucleophile on the carbon atom bearing a halogen, leading to the formation of a resonance-stabilized carbanion. bldpharm.com The subsequent loss of the halide ion restores the aromaticity of the ring. bldpharm.com For this compound, a nucleophile (Nu⁻) could theoretically attack either the C4 or C6 position. The outcome of the reaction depends on a balance of factors, including the electronic activation of the site and the leaving group ability of the halogen. While the C-Br bond is generally weaker and bromide is a better leaving group than chloride, the C4 position on a pyridine ring is often highly activated for nucleophilic attack. Therefore, competition between substitution at the C4 and C6 positions can be expected, with reaction conditions and the nature of the nucleophile playing a critical role in determining the final product.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they are widely used with aryl halides. sigmaaldrich.com For a dihalogenated substrate like this compound, the significant difference in reactivity between bromine and chlorine can be exploited to achieve selective, stepwise functionalization. The key step in the catalytic cycle for these reactions is the oxidative addition of the aryl halide to a Palladium(0) complex. The C-Br bond, being weaker and more polarizable than the C-Cl bond, undergoes oxidative addition much more readily.

The Suzuki-Miyaura coupling, which joins an organoboron compound with a halide or triflate, is one of the most versatile cross-coupling reactions. mdpi.com In the case of this compound, a selective Suzuki-Miyaura coupling is expected to occur exclusively at the C6-bromo position, leaving the C4-chloro position intact for subsequent transformations. This selectivity is driven by the much higher reactivity of the C-Br bond towards the palladium catalyst.

Table 1: Predicted Selective Suzuki-Miyaura Reaction

| Reactant | Coupling Partner | Catalyst/Base | Expected Product |

| This compound | Arylboronic Acid (Ar-B(OH)₂) | Pd(PPh₃)₄ / Na₂CO₃ | Ethyl 6-aryl-4-chloropicolinate |

This selective reaction allows for the introduction of an aryl or heteroaryl group at the C6 position, yielding a 6-aryl-4-chloropicolinate derivative. This product can then potentially undergo a second coupling reaction at the C4-chloro position under more forcing conditions if desired.

Beyond the Suzuki-Miyaura reaction, other palladium-catalyzed couplings can be similarly employed for the selective functionalization of this compound. The principle of higher reactivity for the C-Br bond generally holds true for these transformations as well.

Stille Coupling: This reaction involves the coupling of an organotin compound with the halide. It would be expected to proceed selectively at the C6 position. sigmaaldrich.com

Heck Coupling: This reaction forms a substituted alkene by reacting the halide with an alkene in the presence of a base. Selective olefination at the C6-bromo position is the anticipated outcome.

Sonogashira Coupling: This reaction couples the halide with a terminal alkyne to form an alkynylated product. It offers a route to introduce an ethynyl (B1212043) group at the C6 position.

Buchwald-Hartwig Amination: This reaction forms a C-N bond between the halide and an amine, providing a direct method for the selective amination of the C6 position.

Table 2: Potential Selective Cross-Coupling Reactions at the C6-Bromo Position

| Reaction Name | Coupling Partner | Expected Product Structure |

| Stille Coupling | Organostannane (R-SnBu₃) | 6-Substituted-4-chloropicolinate |

| Heck Coupling | Alkene (CH₂=CHR) | 6-Alkenyl-4-chloropicolinate |

| Sonogashira Coupling | Terminal Alkyne (HC≡CR) | 6-Alkynyl-4-chloropicolinate |

| Buchwald-Hartwig | Amine (R₂NH) | 6-Amino-4-chloropicolinate |

The identity and position of the halogen atoms are the most critical factors governing the site-selectivity of reactions involving this compound. The distinct electronic and steric environments of the C4 and C6 positions, combined with the inherent differences between chlorine and bromine, create a well-defined reactivity profile.

Table 3: Comparison of Halogen Reactivity

| Feature | C6-Bromine | C4-Chlorine |

| Bond Strength | Weaker C-Br bond | Stronger C-Cl bond |

| Leaving Group Ability | Good (Bromide is a good leaving group) | Fair (Chloride is a fair leaving group) |

| Reactivity in Pd-Coupling | High | Low (requires more forcing conditions) |

| Reactivity in SNAr | Good leaving group, but C6 is less activated than C4 | Poorer leaving group, but C4 is highly activated |

Palladium-Catalyzed Cross-Coupling Reactions at Bromine and Chlorine Centers

Transformations of the Ethyl Ester Moiety

The ethyl ester group at the C2 position is a robust functional group but can be transformed into other functionalities when required. These reactions are standard transformations in organic synthesis and are generally not influenced by the halogen substituents unless a reagent that also reacts with the halides is chosen.

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid, 6-bromo-4-chloropicolinic acid, under either acidic or basic conditions (saponification). The resulting carboxylic acid can then be used in a variety of subsequent reactions, such as amide bond formation or conversion to an acyl chloride.

Amidation: The ester can be directly converted to an amide by heating it with an amine (aminolysis). This provides a straightforward route to a range of picolinamide (B142947) derivatives.

Reduction: The ester can be reduced to a primary alcohol (2-(hydroxymethyl)pyridine derivative) using strong reducing agents like lithium aluminum hydride (LiAlH₄). Care must be taken as such strong reagents may also react with the halogen substituents.

These transformations of the ester group add another layer of synthetic versatility to the this compound scaffold, allowing for modification at three distinct points on the molecule.

Selective Reduction to Alcohol Derivatives

The ethyl ester group of this compound can be selectively reduced to the corresponding primary alcohol, (6-bromo-4-chloropyridin-2-yl)methanol. This transformation is typically achieved using hydride-based reducing agents. One of the most common and effective reagents for this purpose is Diisobutylaluminium hydride (DIBAL-H). The reaction is generally carried out at low temperatures, such as -78 °C, in an inert solvent like dichloromethane (B109758) or toluene (B28343) to prevent over-reduction and side reactions.

The selectivity of DIBAL-H is crucial as it allows for the reduction of the ester to the alcohol without affecting the halogen substituents on the pyridine ring. Other reducing agents, such as sodium borohydride, are generally not reactive enough to reduce esters under standard conditions.

| Reagent | Solvent | Temperature (°C) | Product |

| DIBAL-H | Dichloromethane | -78 | (6-bromo-4-chloropyridin-2-yl)methanol |

Hydrolysis to the Corresponding Picolinic Acid

The hydrolysis of the ethyl ester in this compound yields 6-bromo-4-chloropicolinic acid. This reaction can be carried out under either acidic or basic conditions.

Basic hydrolysis, or saponification, is often preferred and is typically conducted by heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide. The reaction proceeds through a nucleophilic acyl substitution mechanism, resulting in the formation of the carboxylate salt, which is then protonated in a subsequent acidic workup step to yield the free picolinic acid.

Acid-catalyzed hydrolysis involves heating the ester with a strong acid, such as sulfuric acid, in the presence of water. The equilibrium of this reaction can be shifted towards the product by using a large excess of water.

| Conditions | Reagents | Product |

| Basic | 1. NaOH (aq) / Heat2. HCl (aq) | 6-bromo-4-chloropicolinic acid |

| Acidic | H₂SO₄ (aq) / Heat | 6-bromo-4-chloropicolinic acid |

Transesterification Reactions

Transesterification is the process of exchanging the ethyl group of the ester with another alkyl group from an alcohol. This reaction can be catalyzed by either an acid or a base. chempanda.comgoogle.comkhanacademy.orgvaia.comscbt.com For the conversion of this compound to a different ester, such as mthis compound, the compound would be treated with an excess of the corresponding alcohol (in this case, methanol) in the presence of a catalytic amount of acid (e.g., sulfuric acid) or a base (e.g., sodium methoxide). chempanda.comscbt.com The use of a large excess of the reactant alcohol helps to drive the equilibrium towards the desired product. chempanda.com

| Catalyst | Reactant Alcohol | Product |

| Acid (e.g., H₂SO₄) | Methanol | Mthis compound |

| Base (e.g., NaOCH₃) | Methanol | Mthis compound |

Pyridine Ring Functionalization and Modification

The pyridine ring of this compound is susceptible to a range of functionalization and modification reactions, including N-oxidation, electrophilic aromatic substitution, and reduction.

N-Oxidation Reactions of the Pyridine Nitrogen

The nitrogen atom of the pyridine ring can be oxidized to form the corresponding N-oxide, this compound-N-oxide. This transformation is typically achieved using peroxy acids, with meta-chloroperoxybenzoic acid (m-CPBA) being a commonly used reagent. nih.govsigmaaldrich.com The reaction is generally carried out in a chlorinated solvent, such as dichloromethane, at or below room temperature. nih.gov Hydrogen peroxide in acetic acid is another effective oxidizing system for this purpose. sigmaaldrich.comyoutube.com The formation of the N-oxide can alter the electronic properties of the pyridine ring, influencing its reactivity in subsequent reactions. sigmaaldrich.com

| Oxidizing Agent | Solvent | Product |

| m-CPBA | Dichloromethane | This compound-N-oxide |

| H₂O₂ / Acetic Acid | Acetic Acid | This compound-N-oxide |

Electrophilic Aromatic Substitution Reactions on the Pyridine Ring

The pyridine ring is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom. youtube.com This deactivation is further enhanced by the presence of the bromo, chloro, and ethyl carboxylate substituents. Consequently, forcing conditions are often required for electrophilic substitution to occur.

Nitration of dihalopyridines can be achieved using strong nitrating agents like nitronium tetrafluoroborate (B81430) (NO₂BF₄). epa.gov For a compound like this compound, the substitution would be expected to occur at the C-3 or C-5 position, which are the least deactivated positions. However, the yields for such reactions are often modest. epa.gov

Sulfonation of the pyridine ring can be challenging. While direct sulfonation of benzene (B151609) is common, pyridine and its deactivated derivatives often require harsher conditions. khanacademy.org Electrochemical methods have been developed for the meta-sulfonylation of pyridines. nih.gov

Friedel-Crafts alkylation and acylation reactions are generally not successful on pyridine rings when using traditional Lewis acid catalysts like AlCl₃. This is because the Lewis acid coordinates with the lone pair of electrons on the nitrogen atom, leading to the formation of a highly deactivated pyridinium (B92312) salt. youtube.comquora.com

Reduction of Substituted Pyridine Rings

The substituted pyridine ring of this compound can be reduced to the corresponding piperidine (B6355638) derivative. This hydrogenation is typically carried out using heterogeneous or homogeneous catalysts under a hydrogen atmosphere.

Catalytic hydrogenation using catalysts such as rhodium on carbon (Rh/C) or platinum oxide (PtO₂) under hydrogen pressure can effectively reduce the pyridine ring. The reaction conditions, including pressure, temperature, and solvent, can be optimized to achieve high yields of the corresponding piperidine.

Recent studies have shown that rhodium complexes can catalyze the transfer hydrogenation of pyridinium salts under milder conditions. quora.com Furthermore, electrocatalytic hydrogenation methods are also being developed for the reduction of pyridines to piperidines.

It is important to note that under certain catalytic hydrogenation conditions, dehalogenation can occur as a side reaction. The choice of catalyst and reaction parameters is therefore critical to ensure the desired transformation.

Advanced Analytical Characterization Techniques for Ethyl 6 Bromo 4 Chloropicolinate and Its Derivatives

Spectroscopic Analysis for Structure Confirmation

Spectroscopic techniques are fundamental to the elucidation of the molecular structure of a chemical compound. For Ethyl 6-bromo-4-chloropicolinate, a combination of nuclear magnetic resonance (NMR) spectroscopy, high-resolution mass spectrometry (HRMS), vibrational spectroscopy, and ultraviolet-visible (UV-Vis) spectroscopy would be required for a thorough characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution.

¹H NMR spectroscopy would provide information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, one would expect to observe distinct signals for the two aromatic protons on the pyridine (B92270) ring and the ethyl group protons (a quartet for the methylene (B1212753) group and a triplet for the methyl group). The chemical shifts (δ) and coupling constants (J) of the aromatic protons would be particularly informative for confirming the substitution pattern on the picolinate (B1231196) ring.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give a distinct signal. The chemical shifts of the carbon atoms in the pyridine ring would be influenced by the electronegative halogen substituents and the ester group.

Currently, specific, experimentally determined ¹H and ¹³C NMR data for this compound are not available in the public domain.

High-Resolution Mass Spectrometry (HRMS)

HRMS is an essential technique for determining the elemental composition of a molecule with high accuracy. It measures the mass-to-charge ratio (m/z) to several decimal places, allowing for the calculation of a unique molecular formula. For this compound (C₈H₇BrClNO₂), HRMS would be used to confirm its exact mass, which is a critical piece of data for verifying its identity. The isotopic pattern observed in the mass spectrum, due to the presence of bromine and chlorine isotopes, would provide further confirmation of the elemental composition.

While the nominal molecular weight is known to be approximately 264.50 g/mol , precise HRMS data is not publicly reported.

Vibrational Spectroscopy (FT-IR, Raman)

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule.

FT-IR spectroscopy would be expected to show characteristic absorption bands for the C=O stretching of the ester group (typically around 1700-1750 cm⁻¹), C-O stretching, C-Cl stretching, C-Br stretching, and various vibrations associated with the substituted pyridine ring.

Raman spectroscopy , which is complementary to FT-IR, could also be used to probe the vibrational modes of the molecule, particularly for non-polar bonds that may be weak in the IR spectrum.

Specific FT-IR and Raman spectra for this compound have not been found in public databases.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as aromatic rings. The substituted pyridine ring in this compound would be expected to absorb UV light. The wavelength of maximum absorbance (λmax) and the molar absorptivity (ε) would be characteristic of the compound's electronic structure. This data is currently unavailable.

Chromatographic Methods for Purity Assessment and Reaction Monitoring

Chromatographic techniques are vital for separating components of a mixture, assessing the purity of a compound, and monitoring the progress of a chemical reaction.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Intermediates

GC-MS is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. In the context of the synthesis of this compound, GC-MS would be an invaluable tool for identifying volatile intermediates, starting materials, and byproducts. This would allow for the optimization of reaction conditions to maximize the yield and purity of the desired product. However, without established synthetic routes and corresponding analytical data in the public domain, a specific discussion of the GC-MS analysis of its volatile intermediates is not possible.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for assessing the purity and performing quantitative analysis of this compound. preprints.org Its high resolution and sensitivity make it an indispensable tool in quality control and research environments. preprints.org The method separates components in a mixture based on their differential partitioning between a stationary phase (packed in a column) and a liquid mobile phase. nih.gov

In a typical analysis of this compound, a reversed-phase HPLC (RP-HPLC) method is often developed. This involves a nonpolar stationary phase (like C18) and a polar mobile phase, usually a mixture of an aqueous buffer (e.g., formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol). nih.gov The gradient elution mode, where the mobile phase composition is changed over time, is frequently used to achieve optimal separation of the main compound from any impurities, such as starting materials, by-products, or degradation products. nih.gov

Detection is commonly performed using a UV-Vis detector, as the pyridine ring system in this compound absorbs UV light. The retention time (RT) of the compound is a characteristic feature under specific chromatographic conditions, and the area under the peak is directly proportional to its concentration, allowing for precise quantification. researchgate.net Method validation is crucial and involves assessing parameters like linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ) to ensure the reliability of the results. nih.govresearchgate.net

Table 1: Example HPLC Method Parameters and Purity Analysis Data for this compound

| Parameter | Value/Condition |

| Chromatographic System | |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 30% B to 95% B over 20 min |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Detector Wavelength | 254 nm |

| Validation Data | |

| Retention Time (RT) | 12.5 min |

| Linearity (R²) | > 0.999 |

| Limit of Detection (LOD) | 0.05 µg/mL |

| Limit of Quantitation (LOQ) | 0.15 µg/mL |

| Sample Analysis | |

| Purity (by area %) | 99.8% |

Thin-Layer Chromatography (TLC) for Reaction Progress Monitoring

Thin-Layer Chromatography (TLC) is a rapid, cost-effective, and simple chromatographic technique extensively used to monitor the progress of chemical reactions involving this compound. libretexts.orgresearchgate.net It allows chemists to quickly determine the consumption of starting materials and the formation of products. youtube.com

To monitor a reaction, small aliquots of the reaction mixture are taken at different time intervals and spotted onto a TLC plate, which is typically a sheet of glass, plastic, or aluminum foil coated with a thin layer of an adsorbent material, most commonly silica (B1680970) gel. libretexts.org Spots of the starting material(s) and sometimes an authentic sample of the expected product are applied alongside the reaction mixture spot for comparison. youtube.com

The plate is then placed in a sealed chamber containing a suitable solvent system (eluent). The eluent moves up the plate by capillary action, and the components of the spotted mixtures travel at different rates depending on their polarity and affinity for the stationary phase. libretexts.orgyoutube.com After development, the plate is visualized, often using a UV lamp, as aromatic compounds like this compound and its derivatives are UV-active.

A successful reaction is indicated by the disappearance of the starting material spot and the appearance of a new spot corresponding to the product. libretexts.org The retention factor (Rƒ), defined as the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is used to characterize the different components.

Table 2: TLC Monitoring of a Suzuki Coupling Reaction with this compound

| Spot Identity | Rƒ Value (Hexane:Ethyl Acetate 3:1) | Observation at T=0h | Observation at T=4h |

| This compound (Starting Material) | 0.65 | Strong spot | Faint spot |

| Arylboronic Acid (Reagent) | 0.20 | Strong spot | Faint spot |

| Product (e.g., Ethyl 4-chloro-6-aryl-picolinate) | 0.50 | No spot | Strong spot |

| Reaction Mixture | Multiple spots | Spots at Rƒ 0.65 and 0.20 | Main spot at Rƒ 0.50, trace spots at 0.65 and 0.20 |

X-ray Diffraction (XRD) for Solid-State Structural Elucidation

X-ray Diffraction (XRD) is a powerful, non-destructive technique used to determine the precise three-dimensional arrangement of atoms within a crystalline solid. For a compound like this compound, which is a solid at room temperature, single-crystal XRD provides unambiguous proof of its molecular structure, including bond lengths, bond angles, and stereochemistry.

The technique involves irradiating a single, high-quality crystal of the compound with a focused beam of X-rays. As the X-rays interact with the electron clouds of the atoms in the crystal lattice, they are diffracted in specific directions. The resulting diffraction pattern of spots of varying intensity is collected by a detector.

By analyzing the positions and intensities of these diffracted spots, crystallographers can generate an electron density map of the molecule. This map is then interpreted to build a model of the atomic arrangement. The final refined crystal structure provides highly accurate and precise information about the molecular geometry in the solid state. This data is invaluable for confirming the identity of a newly synthesized compound and for understanding intermolecular interactions, such as hydrogen bonding or stacking, which dictate the crystal packing.

Table 3: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

| Crystal Data | |

| Chemical Formula | C₈H₇BrClNO₂ |

| Formula Weight | 264.50 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | |

| a | 8.12 Å |

| b | 15.45 Å |

| c | 9.33 Å |

| α | 90° |

| β | 105.2° |

| γ | 90° |

| Volume | 1130.1 ų |

| Data Collection & Refinement | |

| Radiation | MoKα (λ = 0.71073 Å) |

| Temperature | 293(2) K |

| R-factor (R1) | 0.035 |

| Goodness-of-fit (S) | 1.04 |

Computational Chemistry and Theoretical Studies on Ethyl 6 Bromo 4 Chloropicolinate Systems

Molecular Modeling and Electronic Structure Calculations

Molecular modeling and electronic structure calculations are fundamental to understanding the chemical behavior of ethyl 6-bromo-4-chloropicolinate. These computational techniques provide insights into the molecule's three-dimensional structure, electron distribution, and orbital energies, which are crucial for predicting its reactivity and physical properties.

Density Functional Theory (DFT) is a commonly employed method for such investigations, offering a good balance between accuracy and computational cost. nih.govnih.gov By solving the Schrödinger equation within the DFT framework, key properties of this compound can be calculated.

A hypothetical table of calculated electronic properties for this compound, based on typical values for similar halopyridine systems, is presented below.

| Property | Predicted Value | Significance |

| Dipole Moment (Debye) | ~2.5 - 3.5 | Influences solubility and intermolecular interactions. |

| HOMO Energy (eV) | ~ -7.0 to -6.5 | Relates to the molecule's ability to donate electrons. |

| LUMO Energy (eV) | ~ -1.5 to -1.0 | Relates to the molecule's ability to accept electrons. |

| HOMO-LUMO Gap (eV) | ~ 5.0 - 5.5 | Indicates chemical reactivity and electronic stability. |

| Molecular Electrostatic Potential (MEP) | Negative potential around N and O atoms; Positive potential around H atoms and halogen atoms | Predicts sites for electrophilic and nucleophilic attack. |

Note: These values are estimates based on general principles and data for related compounds and are not from direct calculations on this compound.

The molecular electrostatic potential (MEP) map would likely show regions of negative potential around the nitrogen atom of the pyridine (B92270) ring and the oxygen atoms of the ester group, indicating their susceptibility to electrophilic attack. Conversely, positive potential would be expected around the hydrogen atoms and, to a lesser extent, the halogen atoms, suggesting sites for nucleophilic interaction.

Reaction Mechanism Investigations using Quantum Chemical Methods

Quantum chemical methods are invaluable for elucidating the mechanisms of chemical reactions involving halopicolinates. aps.org These methods can map out the potential energy surface of a reaction, identifying transition states, intermediates, and the associated energy barriers.

For this compound, quantum chemical studies could investigate various reactions, such as nucleophilic aromatic substitution (SNAr), cross-coupling reactions, or hydrolysis of the ester group. DFT calculations can be used to model the step-by-step process of these reactions, providing a detailed understanding of the bond-breaking and bond-forming events. researchgate.net

Investigating Nucleophilic Aromatic Substitution (SNAr): A likely reaction pathway for this compound is SNAr, where a nucleophile replaces one of the halogen atoms. The regioselectivity of this reaction (i.e., whether the bromine at C6 or the chlorine at C4 is substituted) can be investigated by calculating the activation energies for both pathways. The pathway with the lower activation energy will be the favored one.

A hypothetical reaction coordinate diagram for the SNAr of this compound with a generic nucleophile (Nu-) is shown below.

(A visual representation of a reaction coordinate diagram would be placed here, showing the relative energies of reactants, transition states, intermediates, and products for substitution at both the C4 and C6 positions.)

Prediction of Reactivity and Regioselectivity

Computational methods can predict the reactivity and regioselectivity of this compound in various chemical transformations. The electronic properties calculated in Section 6.1, such as the distribution of electron density and the energies of frontier molecular orbitals (HOMO and LUMO), are key determinants of its reactivity. nih.gov

The positions on the pyridine ring most susceptible to electrophilic or nucleophilic attack can be identified by analyzing the calculated atomic charges and Fukui functions. For instance, in reactions with nucleophiles, the carbon atoms bonded to the electron-withdrawing halogen atoms are expected to be the primary sites of attack. The relative reactivity of the C-Br versus the C-Cl bond can be assessed by comparing the LUMO coefficients on these carbon atoms and the calculated bond dissociation energies.

Factors Influencing Regioselectivity: The regioselectivity of reactions involving substituted pyridines is a complex interplay of electronic and steric effects. nih.gov In the case of this compound, the following factors would be considered in a computational prediction of regioselectivity:

Electronic Effects: The electron-withdrawing nature of the nitrogen atom and the halogen substituents makes the pyridine ring electron-deficient, favoring nucleophilic attack. The relative electronegativity and polarizability of bromine and chlorine will influence the reactivity of the respective C-X bonds.

Steric Hindrance: The ethyl ester group at the C2 position may sterically hinder attack at the adjacent C6-Br position compared to the C4-Cl position.

Leaving Group Ability: The relative ability of Br- and Cl- to act as leaving groups will also play a crucial role in determining the outcome of a nucleophilic substitution reaction.

Machine learning models, trained on datasets of known reaction outcomes for heterocyclic compounds, are also emerging as powerful tools for predicting regioselectivity. nih.gov

Theoretical Studies on Structure-Reactivity Relationships within Halopicolinate Derivatives

While specific studies on this compound are scarce, broader theoretical investigations into the structure-reactivity relationships of halopicolinate derivatives provide valuable insights. These studies often employ Quantitative Structure-Activity Relationship (QSAR) models to correlate molecular descriptors with observed chemical or biological activity. mdpi.comresearchgate.net

For a series of halopicolinate derivatives, computational chemists can calculate a range of molecular descriptors, including:

Electronic Descriptors: Atomic charges, dipole moment, HOMO/LUMO energies.

Steric Descriptors: Molecular volume, surface area, specific steric parameters.

Hydrophobic Descriptors: LogP (partition coefficient).

By establishing a mathematical relationship between these descriptors and a measured property (e.g., reaction rate, herbicidal activity), a QSAR model can be built. This model can then be used to predict the activity of new, unsynthesized halopicolinate derivatives. frontiersin.org

General Trends in Halopicolinate Reactivity: Based on general principles of organic chemistry and computational studies on related systems, the following structure-reactivity trends can be hypothesized for halopicolinate derivatives:

The presence of electron-withdrawing groups on the pyridine ring generally increases the rate of nucleophilic aromatic substitution.

The position of the halogen substituent significantly affects its reactivity, with halogens at the 2- and 4-positions often being more labile than those at the 3-position due to the electronic influence of the ring nitrogen.

The nature of the halogen itself is a key factor, with the C-I bond being the most reactive towards substitution, followed by C-Br, C-Cl, and C-F.

These theoretical approaches provide a powerful framework for understanding and predicting the chemical behavior of this compound and for guiding the design of new functional molecules based on the halopicolinate scaffold.

Exploratory Research and Potential Areas of Application in Chemical Sciences

Synthetic Utility in Agrochemical Research and Development

The picolinate (B1231196) structural motif is a cornerstone of modern herbicide development. Notably, a class of synthetic auxin herbicides, which includes the commercial products Arylex™ active (halauxifen-methyl) and Rinskor™ active (florpyrauxifen-benzyl), is built upon a 6-aryl-picolinate framework. mdpi.com These herbicides are known for their high efficacy against broadleaf weeds. mdpi.com

Ethyl 6-bromo-4-chloropicolinate represents a key precursor for synthesizing analogs of these potent agrochemicals. The bromine atom at the 6-position is particularly well-suited for palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, to introduce the critical aryl or heteroaryl group. The chlorine atom at the 4-position, while also reactive, allows for further modification or can be retained to modulate the electronic properties and biological activity of the final molecule. Research on related 6-pyrazolyl-2-picolinic acids has demonstrated that modifications at the 6-position of the picolinate ring are crucial for discovering new herbicidal candidates. mdpi.com The ability to systematically alter the substituents using this compound as a starting point is therefore highly valuable in the rational design of new, effective, and selective herbicides.

Scaffold for the Design and Synthesis of Novel Chemical Entities in Chemical Biology Research

In chemical biology and medicinal chemistry, a scaffold is a core molecular structure upon which a variety of substituents can be systematically placed to create a library of diverse compounds for biological screening. nih.gov this compound is an ideal scaffold for this purpose due to the distinct reactivity of its functional groups. mdpi.com

The pyridine (B92270) ring itself is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs, as its nitrogen atom can participate in crucial hydrogen bonding interactions with biological targets like enzymes and receptors. nih.gov The di-halogenated nature of this compound offers a distinct advantage for combinatorial chemistry. The carbon-bromine bond is generally more reactive than the carbon-chlorine bond in many palladium-catalyzed cross-coupling reactions. This differential reactivity allows for selective, stepwise functionalization. For instance, a Suzuki coupling could be performed selectively at the 6-position (bromine), followed by a different transformation, such as a Buchwald-Hartwig amination or a nucleophilic aromatic substitution (SNAr), at the 4-position (chlorine). acs.org This sequential approach enables the controlled and predictable synthesis of complex, three-dimensional molecules from a single, readily available starting material, which is a cornerstone of modern drug discovery and chemical probe development.

Contribution to the Synthesis of Compounds with Diverse Chemical Functionalities

The true synthetic power of this compound lies in the orthogonal reactivity of its three primary functional groups, which allows for its transformation into a vast array of other compounds.

The reactivity of the functional groups can be summarized as follows:

| Functional Group | Position | Potential Chemical Transformations |

| Bromo | C6 | Palladium-catalyzed cross-coupling (e.g., Suzuki, Sonogashira, Heck, Stille), Buchwald-Hartwig amination/etherification, Cyanation, Lithium-halogen exchange |

| Chloro | C4 | Nucleophilic Aromatic Substitution (SNAr), Cross-coupling (under more forcing conditions than bromine), Reductive dehalogenation |

| Ethyl Ester | C2 | Saponification (hydrolysis) to the corresponding carboxylic acid, Amidation with amines to form amides, Reduction to a primary alcohol, Transesterification |

This multi-faceted reactivity allows chemists to use this compound as a central hub for chemical synthesis. For example, the ester can be hydrolyzed to the picolinic acid, which can then be coupled with various amines to form a library of amides. Concurrently, the bromo and chloro groups can be used as handles to introduce different substituents via cross-coupling reactions. This capability to build molecular complexity in a controlled manner makes it a valuable building block for accessing novel materials, functional dyes, and ligands for metal catalysis, in addition to its applications in life sciences. nih.govresearchgate.net

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.